molecular formula C10H11NO3 B11958584 N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide CAS No. 33542-98-2

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide

Cat. No.: B11958584
CAS No.: 33542-98-2
M. Wt: 193.20 g/mol
InChI Key: FZPNJFAYBFREGP-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide is an organic compound that features a benzodioxole moiety attached to an ethyl formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide typically involves the reaction of 1,3-benzodioxole with ethylamine, followed by formylation. One common method is to use a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety is a key structural element that differentiates it from other similar compounds and contributes to its unique properties in various applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNJFAYBFREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345774
Record name N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33542-98-2
Record name N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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